molecular formula C19H24N2O B5602085 N'-(1-naphthylmethylene)octanohydrazide

N'-(1-naphthylmethylene)octanohydrazide

Cat. No.: B5602085
M. Wt: 296.4 g/mol
InChI Key: IRXKACNWKCDHAW-HMMYKYKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(1-Naphthylmethylene)octanohydrazide is a hydrazide derivative characterized by an eight-carbon aliphatic chain (octanoyl group) linked to a hydrazide moiety, which is further substituted with a 1-naphthylmethylene group. These derivatives are synthesized via condensation reactions between hydrazides and carbonyl-containing precursors, often under acidic or catalytic conditions .

Properties

IUPAC Name

N-[(E)-naphthalen-1-ylmethylideneamino]octanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-2-3-4-5-6-14-19(22)21-20-15-17-12-9-11-16-10-7-8-13-18(16)17/h7-13,15H,2-6,14H2,1H3,(H,21,22)/b20-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXKACNWKCDHAW-HMMYKYKNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NN=CC1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N/N=C/C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Molecular Properties

The following table summarizes key structural features and molecular properties of N'-(1-naphthylmethylene)hydrazide derivatives:

Compound Name (Example) Molecular Formula Molecular Weight Key Substituents Notable Properties
N'-(1-Naphthylmethylene)octanohydrazide (Theoretical) C₁₉H₂₃N₃O 317.41* Octanoyl chain, 1-naphthylmethylene Hypothesized lower solubility due to long aliphatic chain; potential lipid affinity
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-1-naphthylmethylene]acetohydrazide C₂₇H₂₂N₄OS 450.56 Benzimidazole-thio, acetohydrazide High molecular weight; likely poor solubility in polar solvents
2-[(4-Ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N′-[(E)-1-naphthylmethylene]acetohydrazide C₂₃H₂₁N₅OS 415.51 Triazole-thio, acetohydrazide Moderate solubility in DMF; used in metal coordination studies
3-(3,6-Diiodo-9H-carbazol-9-yl)-N′-(1-naphthylmethylene)propanehydrazide C₂₆H₁₉I₂N₃O 643.27 Carbazole-iodo, propanehydrazide Bulky structure; low solubility; potential semiconductor properties
Isonicotinic acid (1-naphthylmethylene)hydrazide (INNMH) C₁₇H₁₃N₃O₂ 291.31 Isonicotinoyl, 1-naphthylmethylene Forms stable octahedral complexes with Co(II), Ni(II), Zn(II); dimeric Cu(II)

*Theoretical calculation based on standard atomic weights.

Coordination Chemistry and Metal Complexation

Hydrazides with 1-naphthylmethylene groups exhibit strong chelating capabilities. For example:

  • INNMH coordinates with transition metals (Cu, Co, Ni, Zn) via azomethine nitrogen (C=N) and carbonyl oxygen (C=O), forming complexes with octahedral geometries. Magnetic moments (e.g., 2.18–5.02 μB) confirm high-spin configurations for Co(II) and Ni(II) .
  • Benzimidazole-thio analogs () may exhibit dual coordination sites (N from benzimidazole and S from thioether), though solubility limitations hinder practical applications .

Solubility and Reactivity

  • Aliphatic Chain Impact: Longer chains (e.g., octanoyl in the target compound) likely reduce aqueous solubility but enhance lipid membrane permeability compared to acetohydrazides (e.g., ) .
  • Electron-Withdrawing Groups : Derivatives with nitro () or iodo () substituents show altered reactivity, such as slower hydrolysis but stronger electrophilic character .
  • Bulkier Groups : Carbazole-iodo derivatives () exhibit steric hindrance, limiting coordination flexibility but improving thermal stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.